molecular formula C20H20ClN3O3S B2680998 6-chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897471-22-6

6-chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2680998
CAS No.: 897471-22-6
M. Wt: 417.91
InChI Key: LGDDTTVIZBRWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic small molecule featuring a benzothiazole core linked to a 3,4-dimethoxybenzoyl-piperazine moiety. This structure combines two pharmacologically significant scaffolds, making it a valuable intermediate in medicinal chemistry and anticancer drug discovery research. The compound's core structure is associated with a wide spectrum of biological activities. The benzothiazole nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating potent and selective antitumor activity against various human cancer cell lines, including breast, lung, and renal carcinomas . Its planar structure facilitates interactions with biological targets via π-π stacking and hydrogen bonding . The 2-aryl-substituted benzothiazole motif, in particular, has been identified as a key structural feature in high-throughput screening hits and clinical candidates for targeted cancer therapy . The piperazine ring is a common feature in drug molecules, contributing to favorable solubility and pharmacokinetic properties. The 3,4-dimethoxybenzoyl group attached to the piperazine introduces additional complexity and potential for target engagement. Research indicates that substituents on the benzothiazole ring, such as a chloro group at the 6-position, can significantly influence the compound's electronic properties, binding affinity, and overall biological profile . This compound is supplied for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-16-6-3-13(11-17(16)27-2)19(25)23-7-9-24(10-8-23)20-22-15-5-4-14(21)12-18(15)28-20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDDTTVIZBRWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where piperazine reacts with the benzothiazole derivative.

    Addition of the 3,4-Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine derivative with 3,4-dimethoxybenzoyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

6-chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Acylation and Alkylation: The piperazine moiety can undergo further acylation or alkylation reactions to introduce additional functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. The mechanism primarily involves:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, derivatives have been tested against non-small cell lung cancer and breast cancer cells, demonstrating promising results in inhibiting growth and inducing cell death .
  • Mechanism of Action : The compound may act through multiple pathways, including the modulation of signaling pathways associated with cell survival and proliferation. Specific interactions with receptors involved in tumor growth have been documented .

Neuropharmacological Effects

The piperazine component is known for its potential antidepressant effects. This compound may influence neurotransmitter systems by:

  • Dopamine Receptor Antagonism : It has been suggested that compounds targeting D2 and 5-HT2A receptors can modulate dopaminergic and serotonergic signaling pathways, which are crucial in mood regulation.
  • Potential for Treating Depression : Research indicates that similar compounds can alleviate symptoms of depression by enhancing serotonin and norepinephrine levels in the brain.

Case Studies

  • Antitumor Activity : A study evaluated the anticancer effects of benzothiazole derivatives on several human cancer cell lines. The results indicated that modifications to the benzothiazole nucleus significantly enhanced anticancer activity, with some derivatives showing IC50 values comparable to established chemotherapeutic agents .
  • Neuropharmacological Research : Investigations into the effects of piperazine-containing compounds on animal models of depression revealed significant behavioral improvements following administration, suggesting a potential therapeutic role for this compound in treating mood disorders .

Summary Table of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis; inhibition of proliferation
AntidepressantModulation of serotonin and norepinephrine levels
AntimicrobialDisruption of bacterial cell wall synthesis

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential antipsychotic effects . The exact pathways and molecular interactions are still under investigation, but the compound’s structure allows it to fit into the binding sites of these receptors effectively.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity
6-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole C₂₀H₁₉ClN₄O₃S 430.91 3,4-Dimethoxybenzoyl-piperazine Anticancer (inferred from structural analogues)
6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole C₁₁H₁₁ClN₄S 266.75 Unsubstituted piperazine Intermediate for further derivatization
6-Chloro-2-(4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)benzothiazole C₂₅H₁₉ClN₆OS 511.98 Benzyl-triazole-phenoxy Antiproliferative (tested against cancer cell lines)
2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole (3e) C₂₀H₁₃ClN₂OS 372.85 4-Chlorobenzoyl-phenyl Antitubercular (MIC: 3.12 µg/mL against M. tuberculosis)

Key Observations :

  • The antitubercular activity of compound 3e suggests that chloro-substituted benzothiazoles broadly exhibit bioactivity, though the target compound’s dimethoxy group may shift its selectivity toward cancer targets.

Benzoxazole and Pyridazine Analogues

Table 2: Heterocyclic Analogues with Modified Scaffolds

Compound Name Molecular Formula Molecular Weight Core Structure Key Differences
6-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole C₁₁H₁₂ClN₃O 237.69 Benzoxazole (oxygen instead of sulfur) Reduced lipophilicity; weaker π-π stacking
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine C₁₇H₁₇Cl₂N₅O 402.26 Pyridazine core Antiplatelet and antibacterial activity

Key Observations :

  • Pyridazine derivatives (e.g., ) exhibit divergent biological activities (e.g., antiplatelet) due to differences in aromaticity and hydrogen-bonding capacity.

Biological Activity

6-Chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H22ClN3O3SC_{21}H_{22}ClN_3O_3S . The compound features a benzothiazole core substituted with a piperazine moiety and a dimethoxybenzoyl group. This structural configuration is significant for its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent antitumor activity. For instance, research indicated that this compound significantly inhibited the proliferation of human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549 and H1299) through various assays including MTT and flow cytometry .

Key Findings:

  • IC50 Values : The compound showed IC50 values in the low micromolar range for A431 and A549 cells.
  • Mechanism of Action : It induced apoptosis and caused cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometric analysis. Western blotting revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Effects

In addition to its antitumor properties, the compound also exhibited anti-inflammatory effects by reducing the expression levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells . This dual action makes it a candidate for further development in therapeutic applications.

Comparative Biological Activities

The following table summarizes the biological activities of this compound compared to other benzothiazole derivatives:

Compound NameAntitumor ActivityAnti-inflammatory ActivityOther Activities
This compoundHigh (A431, A549)Moderate (IL-6, TNF-α inhibition)Potential neuroprotective effects
PMX610High (various cancer lines)LowAnticancer across multiple types
Compound 4iModerate (specific to HOP-92)Not reportedSelective anticancer activity

Case Studies

Several case studies have been documented regarding the efficacy of benzothiazole derivatives in clinical settings. One notable study involved a series of benzothiazole compounds where 6-chloro derivatives showed enhanced selectivity towards tumor cells while sparing normal cells .

Q & A

Q. What are the established synthetic routes for 6-chloro-2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole?

Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:

Core Benzothiazole Formation: React 6-chloro-1,3-benzothiazol-2-amine with thiourea derivatives under reflux with phosphorus oxychloride (POCl₃) to form intermediates .

Piperazine Coupling: Introduce the 3,4-dimethoxybenzoyl-piperazine moiety via nucleophilic substitution or coupling reactions (e.g., using DCC/DMAP in anhydrous DCM) .

Purification: Recrystallization from methanol or ethanol yields the final compound.

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Benzothiazole FormationPOCl₃, reflux, 3 hr65–75%
Piperazine CouplingDCC/DMAP, DCM, RT, 12 hr55–60%
PurificationMethanol recrystallization>95% purity

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., piperazine protons at δ 2.5–3.5 ppm; benzothiazole aromatic protons at δ 7.0–8.5 ppm) .
  • IR Spectroscopy: Detect carbonyl (C=O, ~1650 cm⁻¹) and benzothiazole (C-S, ~650 cm⁻¹) groups .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 458.08) .

Q. Table 2: Key Spectral Data

TechniqueKey PeaksFunctional GroupReference
¹H NMRδ 3.8–4.0 (s, OCH₃)Methoxy groups
IR1645 cm⁻¹Benzoyl C=O
HRMS458.08 [M+H]⁺Molecular ion

Q. How do structural features influence physicochemical properties?

Methodological Answer:

  • Benzothiazole Core: Enhances lipophilicity, impacting membrane permeability .
  • Piperazine Moiety: Improves solubility in polar solvents (e.g., DMSO) due to basic nitrogen atoms .
  • 3,4-Dimethoxybenzoyl Group: Electron-donating methoxy groups stabilize the molecule against oxidative degradation .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent Selection: Use DMF for higher solubility of intermediates .
  • Catalysts: Replace DCC with EDC·HCl to reduce side products .
  • Temperature Control: Lower coupling reaction temperatures (0–5°C) minimize decomposition .

Q. Table 3: Optimization Strategies

VariableOptimizationYield IncreaseReference
SolventDMF → DCM/THF10–15%
CatalystEDC·HCl instead of DCC20%
Temperature0–5°C vs. RT12%

Q. How can solubility challenges be addressed for in vivo studies?

Methodological Answer:

  • Salt Formation: Prepare hydrochloride salts via HCl treatment .
  • Co-Solvents: Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Structural Modifications: Introduce polar groups (e.g., -OH, -COOH) on the piperazine ring .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls .
  • Dose-Response Curves: Validate IC₅₀ values across multiple replicates .
  • Metabolic Stability Testing: Assess liver microsome degradation to rule out false negatives .

Q. What computational methods predict binding affinities for target proteins?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate interactions with kinase domains (e.g., EGFR) .
  • MD Simulations (GROMACS): Analyze stability of ligand-protein complexes over 100 ns .
  • QSAR Models: Corolate substituent electronegativity with inhibitory potency .

Q. How to design analogs for improved metabolic stability?

Methodological Answer:

  • Block Metabolic Hotspots: Fluorinate the benzothiazole ring to reduce CYP450 oxidation .
  • Isosteric Replacement: Replace piperazine with a morpholine ring to enhance half-life .
  • Prodrug Strategies: Incorporate ester groups for slow hydrolysis in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.